

Benchmarking N-methyloxepan-4-amine Analogues Against Known Dopaminergic Modulators

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Compound of Interest

Compound Name: *N-methyloxepan-4-amine*

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An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Notice: Direct experimental data for **N-methyloxepan-4-amine** is not readily available in the public domain. This guide provides a comparative analysis of a structurally related analog, N-methyl-4-phenylpiperidine, against well-characterized compounds targeting the dopaminergic system. The data and protocols presented herein are intended to serve as a benchmark for the potential evaluation of novel **N-methyloxepan-4-amine** derivatives and other saturated heterocyclic amines.

N-methyl-4-phenylpiperidine is a precursor to the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium), a potent inhibitor of mitochondrial complex I.^{[1][2]} Its primary mechanism of entry into dopaminergic neurons is via the dopamine transporter (DAT), making it a relevant compound for comparison with other DAT inhibitors.^{[3][4]} Furthermore, its interaction with the vesicular monoamine transporter 2 (VMAT2) provides another point of comparison for compounds affecting dopamine storage.^{[5][6]} This guide benchmarks the activity of MPP⁺, the active metabolite of N-methyl-4-phenylpiperidine, against established inhibitors of DAT and VMAT2.

Comparative Analysis of Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a critical regulator of dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft.^[7] Its inhibition leads to increased extracellular dopamine levels.^[8] The following table compares the inhibitory activity of MPP+ with well-known DAT inhibitors.

Compound	Target	Assay Type	IC50 (nM)	Reference Compound
MPP+	Dopamine Transporter (DAT)	[³ H]Dopamine Uptake Inhibition	~1,500	Cocaine
Cocaine	Dopamine Transporter (DAT)	[³ H]Dopamine Uptake Inhibition	~300	-
GBR-12909	Dopamine Transporter (DAT)	[³ H]WIN 35,428 Binding	1.5	-

Note: IC50 values can vary depending on the specific experimental conditions.

Comparative Analysis of Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

VMAT2 is responsible for packaging monoamines, including dopamine, into synaptic vesicles for subsequent release.^[9]^[10] Inhibition of VMAT2 leads to a depletion of vesicular dopamine.^[11]

Compound	Target	Assay Type	Ki (nM)	Reference Compound
MPP+	Vesicular Monoamine Transporter 2 (VMAT2)	[³ H]Dihydrotetrabenazine Binding	~2,000	Tetrabenazine
Tetrabenazine	Vesicular Monoamine Transporter 2 (VMAT2)	[³ H]Dihydrotetrabenazine Binding	~2.9	-
Reserpine	Vesicular Monoamine Transporter 2 (VMAT2)	[³ H]Dihydrotetrabenazine Binding	~0.5	-

Note: Ki values can vary depending on the specific experimental conditions.

Experimental Protocols

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[\[12\]](#)[\[13\]](#)

Materials:

- CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT).
- [³H]Dopamine.
- Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1).
- Test compounds and reference inhibitor (e.g., Cocaine or GBR-12909).
- Scintillation counter.

Procedure:

- Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.
- Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for a specified time (e.g., 20 minutes) at room temperature.
- Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 50 nM) to each well.
- Incubate for a short period (e.g., 10 minutes) at room temperature.
- Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Lyse the cells and measure the amount of incorporated [³H]Dopamine using a scintillation counter.
- Calculate the percent inhibition at each concentration of the test compound relative to the control (no inhibitor) and determine the IC₅₀ value.

Vesicular Monoamine Transporter 2 (VMAT2) Binding Assay

This assay determines the affinity of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand that binds to the transporter.^[14]

Materials:

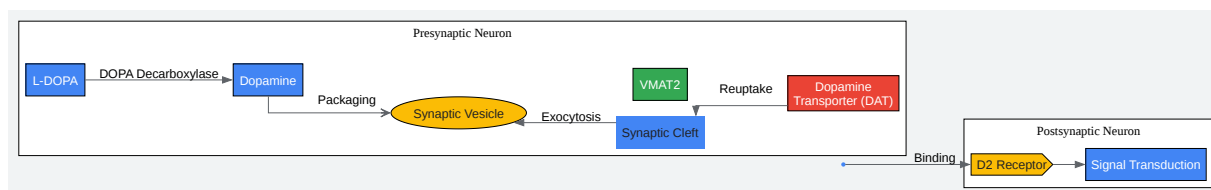
- Rat striatal membranes or cell lines expressing VMAT2.
- [³H]Dihydrotetrabenazine ([³H]DHTBZ).
- Assay buffer.
- Test compounds and reference inhibitor (e.g., Tetrabenazine or Reserpine).
- Glass fiber filters.

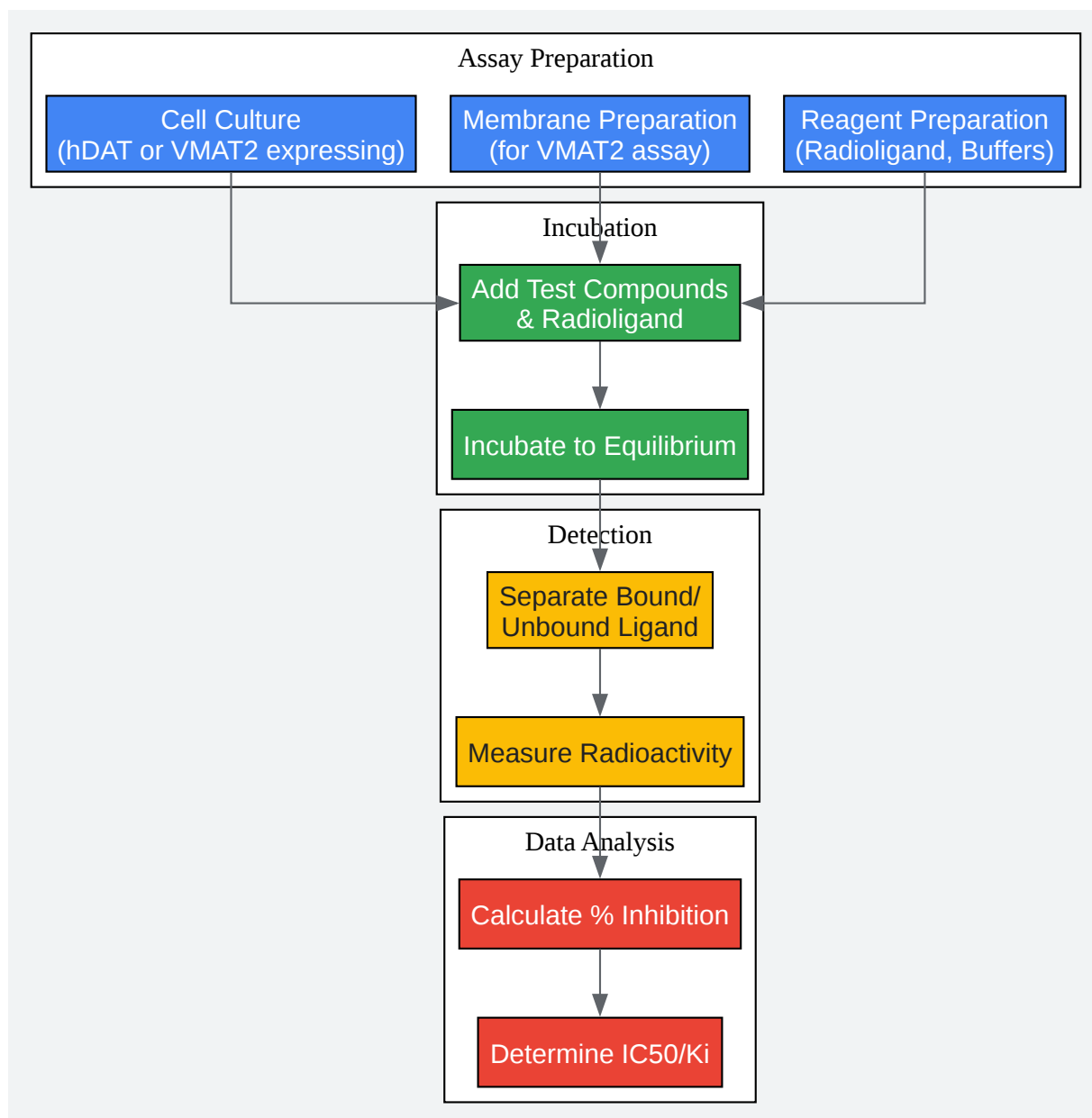
- Scintillation counter.

Procedure:

- Prepare a suspension of membranes containing VMAT2.
- In a 96-well plate, combine the membrane preparation, [^3H]DHTBZ, and varying concentrations of the test compound or reference inhibitor.
- Incubate the mixture to allow for binding equilibrium to be reached.
- Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the percent displacement of [^3H]DHTBZ at each concentration of the test compound and determine the K_i value.

Visualizing Molecular Pathways and Workflows





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